4-Ethoxy-3,5-difluorobenzylamine
Overview
Description
4-Ethoxy-3,5-difluorobenzylamine is a laboratory chemical . It is used in various chemical reactions and has a molecular weight of 187.19 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H11F2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2,5,12H2,1H3
. This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each. Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 187.19 . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications
Liquid Crystal Research
4-Ethoxy-3,5-difluorobenzylamine and its derivatives may have applications in the field of liquid crystal research. For example, studies on methylene-linked liquid crystal dimers, such as 1,5-bis(4-ethoxyanilinebenzylidene-4′-yl)pentane, have shown that these compounds can exhibit transitional properties like the twist-bend nematic phase. This phase has been attributed to the bent geometry of methylene-linked odd-membered dimers, suggesting potential applications in the design and development of liquid crystal displays or other electro-optic devices (Henderson & Imrie, 2011).
Antioxidant Activity Analysis
The compound's structure, similar to other benzylamine derivatives, might be of interest in the study of antioxidant activity. Research methodologies, such as various spectrophotometry-based assays (e.g., ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, DPPH), can be utilized to assess the antioxidant capacity of complex samples, including those containing this compound derivatives (Munteanu & Apetrei, 2021).
Diagnostic Imaging Enhancement
Compounds structurally related to this compound, such as Gadolinium Ethoxybenzyl Diethylenetriamine Pentaacetic Acid (Gd-EOB-DTPA), have been studied for their potential use in enhancing diagnostic imaging. For instance, Gd-EOB-DTPA-enhanced magnetic resonance imaging (MRI) has been compared with multidetector-row computed tomography (MDCT) for the diagnosis of hepatocellular carcinoma, showing better diagnostic accuracy for MRI, especially for smaller lesions. This suggests that derivatives of this compound might be used in the development of novel contrast agents or in the enhancement of imaging techniques (Ye, Liu, & Ouyang, 2015).
Synthesis of Functional Materials
The structure and reactivity of this compound could be pertinent in the synthesis of functional materials. Research on the conversion of plant biomass into furan derivatives, which are crucial in developing polymers, functional materials, and fuels, might provide insights into how derivatives of this compound could be utilized in similar synthetic pathways or as intermediates for the development of new materials or chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
4-Ethoxy-3,5-difluorobenzylamine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(4-ethoxy-3,5-difluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFNQIUQXUZZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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